2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide
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Overview
Description
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide, also known as ETPA, is a synthetic compound that has been the subject of scientific research for its potential as a therapeutic agent. ETPA belongs to a class of compounds known as amides, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide is not fully understood, but it is thought to involve the inhibition of protein synthesis by binding to the ribosome. This leads to the activation of the apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide is that it has been shown to have low toxicity, making it a potential candidate for clinical trials. However, its limited solubility in aqueous solutions can make it difficult to work with in the laboratory.
Future Directions
There are several future directions for research on 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide, including:
1. Development of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide analogs with improved solubility and bioavailability
2. Investigation of the potential of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide as a therapeutic agent for neurodegenerative disorders
3. Exploration of the use of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide in combination with other anticancer agents for the treatment of cancer
4. Investigation of the mechanism of action of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide at the molecular level
5. Development of new methods for the synthesis of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide and its analogs
Conclusion
In conclusion, 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide is a synthetic compound that has shown potential as a therapeutic agent in several diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of protein synthesis, leading to the activation of the apoptotic pathway. While there are limitations to its use in the laboratory, there are several future directions for research on 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide, including the development of new analogs and investigation of its potential in neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide involves the reaction of 4-ethylphenol with thienylacetic acid followed by the addition of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, inflammation, and neurodegenerative disorders. One of the key areas of research has been the development of 2-(4-ethylphenoxy)-N-(2-thienylmethyl)propanamide as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-13-6-8-14(9-7-13)19-12(2)16(18)17-11-15-5-4-10-20-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHNOGNMXZQJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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